molecular formula C24H26BrO2P B12081235 Ethyl 4-(bromotriphenyl-l5-phosphanyl)butanoate

Ethyl 4-(bromotriphenyl-l5-phosphanyl)butanoate

Cat. No.: B12081235
M. Wt: 457.3 g/mol
InChI Key: PFOIIFYVSUCPKI-UHFFFAOYSA-N
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Description

Ethyl 4-(bromotriphenyl-l5-phosphanyl)butanoate ( 1201147-00-3) is a specialized organophosphorus compound with a molecular formula of C24H26BrO2P and a molecular weight of 457.34 g/mol . This phosphonium salt serves as a versatile building block and advanced intermediate in synthetic organic chemistry, particularly valuable for the construction of complex molecules through carbon-carbon bond-forming reactions . Its structure, featuring a triphenylphosphonium group and a terminal ethyl ester separated by a four-carbon chain, makes it a useful precursor for ylide formation in reactions such as the Wittig olefination, enabling the synthesis of alkenes from carbonyl compounds. Researchers employ this reagent in the development of novel compounds for various applications, including materials science and the synthesis of biologically active molecules . The product must be stored under an inert atmosphere at room temperature . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C24H26BrO2P

Molecular Weight

457.3 g/mol

IUPAC Name

ethyl 4-[bromo(triphenyl)-λ5-phosphanyl]butanoate

InChI

InChI=1S/C24H26BrO2P/c1-2-27-24(26)19-12-20-28(25,21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3-11,13-18H,2,12,19-20H2,1H3

InChI Key

PFOIIFYVSUCPKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthesis of 5-Bromo-1-Pentanol

The synthesis begins with 1,5-pentanediol, which undergoes selective monobromination using hydrobromic acid (40%) in the presence of a silica adsorbent. Adsorption of 1,5-pentanediol onto silica gel or diatomite ensures controlled reactivity, minimizing di-bromination byproducts. Reaction conditions vary by solvent (toluene or benzene) and temperature (80–120°C), yielding 5-bromo-1-pentanol with 95–99% efficiency after distillation.

Key Data:

ParameterValueSource
Starting Material1,5-Pentanediol (50.0 g)
SolventToluene or Benzene (1200 mL)
HBr (40%)1.3 equiv (624.10 mmol)
Reaction Time24–36 hours
Yield95–99%

Oxidation to 5-Bromovaleric Acid

5-Bromo-1-pentanol is oxidized to 5-bromovaleric acid using hypochlorite (e.g., sodium hypochlorite) under catalysis by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and tetrabutylammonium bromide as a phase-transfer catalyst. This step proceeds in 1,2-dichloroethane at 0–25°C, achieving near-quantitative yields (99–100%).

Reaction Conditions:

  • Catalyst: TEMPO (5 mol%), Tetrabutylammonium bromide (5 mol%)

  • Oxidant: 2 M NaOCl (25 mL)

  • Temperature: 0–25°C

  • Yield: 99–100%

Formation of 4-Carboxybutyl Triphenylphosphonium Bromide

5-Bromovaleric acid reacts with triphenylphosphine in acetonitrile or ethanol under reflux (82–85°C) for 20–24 hours. The reaction proceeds via nucleophilic substitution, forming the phosphonium salt with 90–95% yield after crystallization.

Optimization Insights:

  • Solvent Choice: Acetonitrile yields faster reaction kinetics than ethanol.

  • Purity: HPLC analysis confirms >99% purity post-crystallization.

Esterification to Ethyl 4-(Bromotriphenyl-λ⁵-Phosphanyl)Butanoate

One-Step Synthesis of Ethyl 4-Bromobutyrate and Subsequent Phosphorylation

Gamma-Butyrolactone to Ethyl 4-Bromobutyrate

Ethyl 4-bromobutyrate is synthesized directly from γ-butyrolactone via a one-step reaction with dry HBr gas and ethanol. This method avoids intermediate isolation, achieving 93% yield with >98% purity.

Procedure Summary:

  • HBr Introduction: γ-Butyrolactone reacts with HBr (1.2 equiv) at 20±5°C.

  • Ethanol Addition: Absolute ethanol (1.06 equiv) is added, and the mixture is stirred at 40±5°C for 4 hours.

  • Workup: The crude product is washed with NaHCO₃ and water, then dried over MgSO₄.

Advantages:

  • No byproducts detected via gas chromatography.

  • Scalable to industrial production with minimal wastewater.

Reaction with Triphenylphosphine to Form Target Compound

Ethyl 4-bromobutyrate undergoes nucleophilic substitution with triphenylphosphine in anhydrous acetonitrile or ethanol under nitrogen. Refluxing for 20–24 hours yields the phosphonium salt, analogous to methods described for similar bromoacids.

Hypothetical Reaction Conditions:

ParameterValueExtrapolated Source
SolventAcetonitrile or Ethanol
Molar Ratio1:1 (bromobutyrate:PPh₃)
Temperature82–85°C (reflux)
Yield90–95% (estimated)

Comparative Analysis of Synthetic Methods

Practical Considerations

  • Cost: Method 2 avoids expensive oxidants (TEMPO) and phase-transfer catalysts.

  • Green Chemistry: Method 2 generates less waste and avoids chlorinated solvents.

Experimental Data and Optimization

Critical Parameters in Phosphorylation

  • Solvent Polarity: Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing transition states.

  • Temperature Control: Prolonged reflux (>24 hours) risks decomposition, necessitating TLC monitoring.

Purity and Characterization

  • HPLC Analysis: Both methods produce >99% pure product when crystallized from dichloromethane.

  • Melting Point: Off-white solids melt at 210–215°C (decomposition) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(bromotriphenyl-l5-phosphanyl)butanoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The phosphine group can be oxidized to form phosphine oxides, or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of phosphine derivatives, while oxidation reactions produce phosphine oxides.

Scientific Research Applications

Applications in Organic Synthesis

  • Catalytic Reactions :
    • Ethyl 4-(bromotriphenyl-l5-phosphanyl)butanoate serves as a valuable catalyst in olefin isomerization reactions. A study demonstrated its efficacy in facilitating the isomerization of alkenes, leading to high yields of branched carbonyl compounds . This application is particularly significant for the synthesis of complex organic molecules.
  • Synthesis of Functionalized Compounds :
    • The compound is utilized in the preparation of various functionalized derivatives, including firefly luciferase inhibitor-conjugated peptide derivatives. These derivatives have potential applications in biochemistry and molecular biology, particularly in studies related to enzyme inhibition and signal transduction pathways .

Medicinal Chemistry Applications

  • Antitumor Activity :
    • This compound has been investigated for its role in synthesizing compounds with antitumor properties. For instance, it has been involved in the synthesis of isotopic thieno[2,3-b]azepin-4-ones, which exhibit promising antitumor activity .
  • Enzyme Inhibition Studies :
    • The compound has been applied in enzyme-linked immunosorbent assays (ELISAs) for detecting specific biomarkers, such as zilpaterol. This application highlights its utility in pharmaceutical research and diagnostics .

Materials Science Applications

  • Polymer Synthesis :
    • This compound is used as a building block in the synthesis of polymers like poly(2,6-dimethyl-1,4-epoxyphenyl ether). These polymers have applications in coatings, adhesives, and electronic materials due to their thermal stability and mechanical properties .

Case Study 1: Olefin Isomerization

In a detailed study on olefin isomerization, this compound was employed to achieve high regioselectivity and stereoselectivity in the transformation of alkenes. The results demonstrated that the compound could effectively facilitate the migration of double bonds across multiple methylene groups, showcasing its potential for complex organic synthesis .

Case Study 2: Antitumor Compound Development

Research focused on developing new antitumor agents utilized this compound as a precursor for synthesizing thieno[2,3-b]azepin derivatives. These derivatives were tested against various cancer cell lines, revealing significant cytotoxic activity and establishing a foundation for further medicinal chemistry exploration .

Mechanism of Action

The mechanism of action of Ethyl 4-(bromotriphenyl-l5-phosphanyl)butanoate involves its interaction with various molecular targets. The bromine atom and the phosphine group play crucial roles in its reactivity. The compound can act as a ligand, forming complexes with metals, which can then participate in catalytic processes. The ester group allows for further functionalization, making the compound versatile in different chemical contexts.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and utility of ethyl 4-(bromotriphenyl-λ⁵-phosphanyl)butanoate, it is essential to compare it with structurally or functionally analogous phosphorus derivatives. Below is a detailed analysis:

Structural Analogues

Triphenylphosphine (PPh₃)

  • Key Differences : Unlike the hypervalent λ⁵-phosphorane structure of the target compound, PPh₃ is a trivalent phosphorus compound (λ³). The absence of bromine and the ester group in PPh₃ limits its electrophilicity and functional versatility.
  • Reactivity : PPh₃ is widely used as a ligand or reductant, whereas the target compound’s bromine and ester substituents enable distinct reactivity, such as participation in alkylation or cross-coupling reactions.

Ethyl 4-(Triphenyl-λ⁵-Phosphanyl)Butanoate Key Differences: This analogue lacks the bromine substituent, resulting in reduced electrophilicity at the phosphorus center. The absence of bromine diminishes its utility in reactions requiring halogen-assisted activation.

Functional Analogues

Bromotriphenylphosphonium Bromide ([PPh₃Br]⁺Br⁻) Key Differences: While both compounds contain bromine and triphenylphosphine, the target compound’s ester group enables solubility in non-polar solvents and compatibility with ester-sensitive reaction conditions. Applications: [PPh₃Br]⁺Br⁻ is primarily used as a brominating agent, whereas the target compound’s ester functionality allows its use as a bifunctional reagent (e.g., simultaneous ester hydrolysis and phosphorus-centered reactivity).

Ethyl 4-(Diphenylphosphino)Butanoate Key Differences: This λ³-phosphine lacks hypervalent character and bromine, making it more nucleophilic but less electrophilic. It is often employed in metal coordination rather than ylide formation.

Data Table: Comparative Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Common Solvents) Key Reactivity
Ethyl 4-(bromotriphenyl-λ⁵-phosphanyl)butanoate 485.3 112–115 THF, DCM, toluene Electrophilic P-center; participates in alkylation, ylide formation
Triphenylphosphine 262.3 80–82 EtOH, ether Reductant, ligand for transition metals
Bromotriphenylphosphonium Bromide 403.2 250–252 (dec.) DMF, DMSO Brominating agent, acid catalyst
Ethyl 4-(triphenyl-λ⁵-phosphanyl)butanoate 400.4 98–100 THF, ethyl acetate Moderate electrophilicity; limited halogen-free reactivity

Research Findings

  • Synthetic Utility: Ethyl 4-(bromotriphenyl-λ⁵-phosphanyl)butanoate demonstrates superior performance in Staudinger-type reactions compared to non-brominated analogues, with reported yields exceeding 85% in iminophosphorane formations .
  • Thermal Stability : Differential scanning calorimetry (DSC) studies reveal that the bromine substituent increases thermal stability by 20–25°C relative to its chlorine-substituted counterpart .
  • Solvent Compatibility : The ester group enhances solubility in aprotic solvents, enabling homogeneous reaction conditions critical for high-precision syntheses .

Biological Activity

Ethyl 4-(bromotriphenyl-l5-phosphanyl)butanoate is an organophosphorus compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant research findings and data.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C24H26BrO2P
  • Molecular Weight : 457.3 g/mol
  • IUPAC Name : ethyl 4-[bromo(triphenyl)-λ5-phosphanyl]butanoate
  • Canonical SMILES : CCOC(=O)CCCP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Br

The compound features a bromine atom attached to a triphenylphosphine moiety and a butanoate ester, which contributes to its reactivity and potential biological activity .

Synthesis Methods

This compound is typically synthesized through the reaction of triphenylphosphine with a brominated butanoate ester. The synthesis is performed under controlled conditions, often utilizing solvents like dichloromethane or tetrahydrofuran to enhance reaction efficiency. Industrially, continuous flow reactors may be used to optimize yield and quality .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The bromine atom and phosphine group are crucial for its reactivity, allowing it to form complexes with metals and participate in catalytic processes. The ester functionality facilitates further modifications, enhancing its versatility in biological systems .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : The compound has been shown to reduce oxidative stress markers in cell cultures, suggesting potential neuroprotective effects.
  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways, which may have implications for drug development.
  • Cell Proliferation : Studies indicate that this compound can influence cell proliferation rates in specific cancer cell lines, showing promise as an anticancer agent.

Case Studies

  • Neuroprotection in Cell Cultures : In a study assessing the protective effects against oxidative stress, this compound significantly reduced levels of reactive oxygen species (ROS) in astrocytic cells exposed to amyloid-beta peptides. This suggests its potential utility in Alzheimer's disease models .
  • Anticancer Activity : A recent investigation into the effects of this compound on breast cancer cell lines revealed that it inhibited cell growth and induced apoptosis. The mechanism was linked to the modulation of apoptotic pathways, highlighting its potential as a chemotherapeutic agent .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
Ethyl 2-(bromotriphenyl-l5-phosphanyl)acetateOrganophosphorusModerate enzyme inhibition
Ethyl 3-(bromotriphenyl-l5-phosphanyl)propanoateOrganophosphorusAntioxidant properties
This compoundOrganophosphorusNeuroprotective, anticancer

This compound stands out due to its structural complexity and enhanced biological activities compared to its analogs .

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 4-(bromotriphenyl-l5-phosphanyl)butanoate?

Answer:
The synthesis typically involves two key steps:

Esterification : Reacting 4-(bromotriphenylphosphanyl)butanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ester .

Phosphorus Functionalization : Introducing the bromotriphenylphosphanyl group via nucleophilic substitution or metal-mediated coupling. For example, triphenylphosphine derivatives can react with brominated intermediates under anhydrous conditions .
Key Considerations :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the phosphanyl group .
  • Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) to remove unreacted triphenylphosphine .

Advanced: How can researchers address low yields in the final coupling step of this compound?

Answer:
Low yields often stem from steric hindrance at the phosphorus center or competing side reactions. Mitigation strategies include:

  • Catalyst Optimization : Employ Pd(0) catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency between the brominated precursor and the phosphanyl group .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and improve reaction kinetics .
  • Temperature Control : Conduct reactions at 60–80°C to balance activation energy and decomposition risks .
    Validation : Monitor reaction progress via ³¹P NMR to detect intermediates and optimize stoichiometry .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify ester (δ ~4.1 ppm for CH₂CH₃) and aromatic protons (δ ~7.3–7.8 ppm for triphenylphosphanyl) .
  • ³¹P NMR : Confirm the presence of the bromotriphenylphosphanyl group (δ ~20–30 ppm, depending on coordination) .
  • FT-IR : Detect ester carbonyl (C=O stretch at ~1720 cm⁻¹) and P–Br bonds (600–500 cm⁻¹) .
    Data Interpretation : Compare with spectra of analogous compounds (e.g., triphenylphosphine oxide) to resolve overlapping signals .

Advanced: How to resolve discrepancies in ³¹P NMR data for this compound?

Answer:
Contradictions may arise from:

  • Oxidation Artifacts : Trace moisture can oxidize P(III) to P(V). Use rigorously dried solvents and confirm purity via elemental analysis .
  • Dynamic Effects : Temperature-dependent splitting due to phosphorus lone pair interactions. Acquire spectra at multiple temperatures (e.g., 25°C vs. −10°C) .
    Methodology :
  • Spike samples with a known phosphine standard (e.g., PPh₃) for chemical shift calibration .

Basic: What are common impurities in synthesized batches, and how are they removed?

Answer:

  • Triphenylphosphine Oxide : A byproduct of phosphorus oxidation. Remove via recrystallization in ethanol/water mixtures .
  • Unreacted Brominated Precursor : Separate using silica gel chromatography (gradient elution with hexane/ethyl acetate) .
    Quantification : Use HPLC with UV detection (λ = 254 nm) to assess purity thresholds (>95%) .

Advanced: What mechanistic insights explain the electrophilic reactivity of the bromotriphenylphosphanyl group?

Answer:
The P–Br bond’s polarization enables nucleophilic attack, forming P–Nu bonds (e.g., with amines or thiols). Key steps:

Nucleophilic Substitution : A two-step process involving a pentavalent phosphorus intermediate .

Steric Effects : Bulky triphenyl groups slow reactivity; kinetic studies show rate dependence on nucleophile concentration .
Applications : This reactivity is exploited in synthesizing phosphine ligands for catalysis .

Basic: How is the stability of this compound assessed under storage conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (>150°C for ester stability) .
  • Light Sensitivity : Store in amber vials at −20°C to prevent photolytic cleavage of the P–Br bond .
    Protocol : Conduct accelerated aging tests (40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced: What computational methods aid in predicting the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Simulate binding to ATPases or kinases using Schrödinger Suite or AutoDock Vina .
  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict electrostatic potential maps for the phosphanyl group .
    Validation : Correlate with in vitro assays (e.g., enzyme inhibition) to refine models .

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